![molecular formula C17H17NO5S B2764271 2,3-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide CAS No. 1259225-63-2](/img/structure/B2764271.png)
2,3-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide
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Overview
Description
Synthesis Analysis
A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of the compound was determined using IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods . The benzene rings are nearly coplanar, making a dihedral angle .Chemical Reactions Analysis
The reaction of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid with amine derivatives leads to the formation of 2,3-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .Scientific Research Applications
Peroxidase-Catalyzed Polymerization
- Application: Investigation of peroxidase-catalyzed polymerization processes, focusing on the formation of polymers with sulfonated phenylene oxide units. This research is relevant to the development of polymeric materials with potential applications in filtration, sensors, and other technological areas (Wei Liu et al., 2001).
Anticancer Evaluation
- Application: Synthesis and evaluation of 1,4‐naphthoquinone derivatives containing phenylaminosulfanyl moiety for anticancer activity. This work demonstrates the potential of sulfonyl-containing compounds in the development of new anticancer agents (P. Ravichandiran et al., 2019).
Fluorescent Molecular Probes
- Application: Development of fluorescent solvatochromic dyes for sensitive molecular probes. Such compounds can be used to study biological events and processes, indicating the relevance of dimethoxy and sulfonyl groups in the design of fluorescent markers (Z. Diwu et al., 1997).
Proton Conductivity and Luminescent Sensing
- Application: Lanthanide-organic frameworks incorporating sulfonyl-carboxylate ligands show humidity-dependent proton conductivity and luminescent sensing capabilities. This highlights the utility of sulfonyl groups in materials science for sensors and conductive materials (Li‐juan Zhou et al., 2016).
Radical Sulfonylation
- Application: Exploration of decarboxylative radical sulfonylation with sulfinates for the synthesis of sulfones, demonstrating the synthetic versatility of sulfonyl-containing compounds in organic chemistry and potential pharmaceutical applications (Jiayan He et al., 2020).
Mechanism of Action
Target of Action
Benzamides, a significant class of amide compounds, have been widely used in medical, industrial, biological, and potential drug industries . They have shown effectiveness in the treatment of cancer, hypercholesterolemia, and have anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory properties .
Mode of Action
It’s worth noting that benzamides have shown a wide range of biological activities, including antioxidant, free radical scavenging, and metal chelating activity . Some benzamides have also exhibited effective metal chelate activity .
Result of Action
Benzamides have been shown to exhibit a wide range of biological activities, including antioxidant, free radical scavenging, and metal chelating activity . Some benzamides have also shown effective metal chelate activity .
properties
IUPAC Name |
2,3-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-22-15-10-6-9-14(16(15)23-2)17(19)18-24(20,21)12-11-13-7-4-3-5-8-13/h3-12H,1-2H3,(H,18,19)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNORHWRLXDVMY-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)C(=O)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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